9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
Description
Systematic IUPAC Nomenclature
The compound’s IUPAC name reflects its fused aromatic system and substituent positions:
9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile .
- Benzo[b]carbazole Core : A tricyclic system comprising a benzene ring fused to a carbazole (a bicyclic indole derivative). The "b" designation specifies the fusion position relative to the carbazole skeleton.
- Substituents :
- 9-Bromo : A bromine atom at position 9 of the benzo[b]carbazole core.
- 8-Hydroxy : A hydroxyl group at position 8.
- 6,6-Dimethyl : Two methyl groups at position 6.
- 11-Oxo : A ketone group at position 11.
- 3-Carbonitrile : A cyano group at position 3.
Molecular Formula and Weight
The molecular formula is C₁₉H₁₃BrN₂O₂ , with a molecular weight of 381.22 g/mol .
| Component | Formula | Atomic Contribution |
|---|---|---|
| Carbon | C₁₉ | 19 atoms |
| Hydrogen | H₁₃ | 13 atoms |
| Bromine | Br | 1 atom |
| Nitrogen | N₂ | 2 atoms (1 from cyano, 1 from carbazole) |
| Oxygen | O₂ | 2 atoms (1 from hydroxy, 1 from oxo) |
Properties
IUPAC Name |
9-bromo-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O2/c1-19(2)12-7-15(23)13(20)6-11(12)17(24)16-10-4-3-9(8-21)5-14(10)22-18(16)19/h3-7,22-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLQDYMGJVZZLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2C(=O)C3=C1NC4=C3C=CC(=C4)C#N)Br)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801126479 | |
| Record name | 9-Bromo-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801126479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256579-06-2 | |
| Record name | 9-Bromo-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256579-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Bromo-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801126479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- 7-Methoxy-2-tetralone derivatives are commonly used as precursors for the polycyclic framework.
- Functional group manipulations include methylation, bromination, hydroxylation, and cyanation steps.
- Protective groups such as tert-butyl esters may be used to safeguard sensitive moieties during multi-step reactions.
Representative Synthetic Procedure
A synthetic route adapted from related benzo[b]carbazole derivatives includes:
-
- Selective bromination at the 9-position is achieved using brominating agents under controlled temperature to avoid over-bromination or side reactions.
-
- The 8-hydroxy group is introduced through regioselective hydroxylation, often via oxidation or substitution reactions.
-
- The 11-position keto group is introduced by oxidation of the corresponding dihydro intermediate, using mild oxidants to preserve other sensitive groups.
-
- Introduction of the cyano group at position 3 is commonly done via nucleophilic substitution or palladium-catalyzed cyanation reactions.
-
- The final compound is purified by recrystallization or chromatography, ensuring high purity suitable for pharmaceutical use.
Optimized Industrial Process (Patent-Based)
A patent (WO2019211868A1) describes an improved process for the preparation of structurally related benzo[b]carbazole derivatives, which can be adapted for this compound:
| Step | Reagents/Conditions | Yield/Notes |
|---|---|---|
| Trimethylsilyl chloride addition | To pre-cooled mixture of trifluoroethanol and tert-butyl ester intermediate at 0-5°C, stirred 6 h | Efficient silylation step |
| Base-mediated hydrolysis | Addition of 4% NaOH and 10% dipotassium hydrogen phosphate at 0-5°C, stirred 2 h | Hydrolysis of ester to acid |
| Filtration and washing | Filtration of precipitate, washing with acetone and water | Solid isolation, drying |
| Final compound isolation | Recrystallization from ethanol/water mixtures at controlled temperature | High purity compound |
This process emphasizes temperature control, reagent stoichiometry, and purification steps to maximize yield and purity.
Analytical and Characterization Techniques
- NMR Spectroscopy: ^1H and ^13C NMR confirm structural integrity and substitution patterns.
- Mass Spectrometry (LC-MS): Confirms molecular weight and purity.
- Melting Point Determination: Used as a quality control parameter.
- Chromatographic Purification: Flash chromatography and recrystallization ensure removal of impurities.
Summary Table of Preparation Steps
Research Findings and Notes
- The multi-step synthesis requires careful control of reaction conditions to prevent side reactions, especially during bromination and cyanation steps.
- Protective groups and phase transfer catalysts improve reaction efficiency and selectivity.
- Industrial scale-up involves optimization of solvent systems and temperature profiles to maintain product integrity.
- The compound’s functional groups allow for further chemical modifications, expanding its utility in drug development.
- The synthetic methods are supported by analytical data confirming the structure and purity essential for biological evaluation.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the cyano group to an amine.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of primary amines.
Substitution: Generation of diverse derivatives based on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure comprising a bromine atom, a hydroxyl group, and a carbonitrile functional group, contributing to its reactivity and interaction with biological systems.
Intermediate in Drug Development
One of the primary applications of 9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile is its role as an intermediate in the synthesis of Alectinib, a targeted therapy for non-small cell lung cancer (NSCLC). Alectinib is known for its selectivity towards ALK (anaplastic lymphoma kinase) mutations, making this compound crucial for developing effective treatments against specific cancer types .
Analytical Standard
This compound serves as an analytical standard for High-Performance Liquid Chromatography (HPLC). Its stability and defined chemical properties allow it to be used to calibrate instruments and validate methods in pharmaceutical analysis . The use of such standards is vital for ensuring the accuracy and reliability of quantitative analyses in drug formulation and quality control.
Metabolite Studies
This compound is also recognized as a metabolite of Bromazepam, a medication used to treat anxiety disorders. Understanding its metabolic pathways can provide insights into the pharmacokinetics and pharmacodynamics of Bromazepam, aiding in the optimization of therapeutic regimens .
Recent studies have indicated potential biological activities associated with this compound, including anti-cancer properties. Research into its mechanism of action could lead to new therapeutic strategies against various malignancies. However, further studies are needed to elucidate these effects comprehensively .
Case Study 1: Synthesis of Alectinib
In a study focused on synthesizing Alectinib, researchers utilized this compound as a key intermediate. The synthesis involved multiple steps where this compound facilitated the formation of critical molecular bonds necessary for achieving the desired pharmacological profile of Alectinib .
Case Study 2: HPLC Method Validation
A validation study for an HPLC method used this compound as an analytical standard. The results demonstrated that using this compound led to high precision and accuracy in measuring active pharmaceutical ingredients (APIs) in formulations containing Bromazepam .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the biological context and the specific derivative .
Comparison with Similar Compounds
Alectinib Hydrochloride
Structure :
Alectinib (9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride) shares the core benzo[b]carbazole scaffold but differs in substituents:
Key Differences :
Pharmacokinetics :
Alectinib exhibits dose-proportional pharmacokinetics (300–900 mg BID) and high CNS penetration, attributed to its lipophilic morpholine-piperidine substituent (). In contrast, the brominated intermediate lacks therapeutic efficacy but is critical in generating active derivatives ().
9-Bromo-8-methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-1-carbonitrile
Structure :
This analog replaces the hydroxyl group at position 8 with a methoxy group and shifts the nitrile to position 1 ().
Comparative Data :
JH-VII-139-1 (9-Ethyl-6,6-dimethyl-11-oxo-8-(1H-pyrazol-3-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile)
Structure :
Features a pyrazole ring at position 8 instead of hydroxyl or morpholine groups ().
Functional Impact :
- Binding Affinity: The pyrazole moiety enhances interactions with ALK’s hydrophobic pocket, improving potency over non-substituted analogs.
- Synthetic Route : Microwave-assisted coupling reduces reaction time (2 hours vs. 24 hours for traditional methods) ().
Structural-Activity Relationship (SAR) Insights
- Position 8 : Hydroxyl or morpholine groups improve solubility and target engagement. Bromine at position 9 is a synthetic handle but reduces bioavailability ().
- Position 3 : Nitrile group is conserved across analogs for π-stacking interactions with ALK’s ATP-binding site ().
- Methyl Groups at 6 : Critical for maintaining planar conformation and preventing metabolic oxidation ().
9-Bromo-8-hydroxy Compound :
Biological Activity
9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile (CAS No. 1256579-06-2) is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure characterized by bromine, hydroxyl, and cyano functional groups, positioning it as a versatile intermediate in organic synthesis and a candidate for biological activity studies.
- Molecular Formula : C19H13BrN2O2
- Molecular Weight : 381.22 g/mol
- IUPAC Name : 9-bromo-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, it has been identified as a potent inhibitor of anaplastic lymphoma kinase (ALK), which plays a crucial role in various cancers. The introduction of substituents near the ATP binding site enhances its selectivity and potency against ALK, making it a promising candidate for targeted cancer therapies .
Inhibitory Activity Against ALK
Research indicates that derivatives of this compound exhibit remarkable inhibitory activity against ALK:
- IC50 Value : 2.9 nM for ALK inhibition.
- Antiproliferative Activity : An IC50 value of 12.8 nM against KARPAS-299 cell lines was observed, indicating strong potential for therapeutic applications in anaplastic large-cell lymphoma (ALCL) models without significant weight loss in treated mice .
Comparative Analysis with Other Compounds
The following table summarizes the biological activity of 9-Bromo-8-hydroxy-6,6-dimethyl derivatives compared to other known compounds:
| Compound Name | Target | IC50 Value (nM) | Remarks |
|---|---|---|---|
| 9-Bromo-8-hydroxy derivative | ALK | 2.9 | Highly selective |
| Compound 13d | ALK | 2.9 | Strong antiproliferative |
| Doxorubicin | Various cancers | ~10–1000 | Reference standard |
Case Studies and Research Findings
- Study on Antitumor Efficacy :
- Structure-Based Drug Design :
- Mechanistic Insights :
Q & A
Q. Table 1. Comparative Reactivity of Substituents
| Position | Substituent | Reactivity in Cross-Coupling | Key Reference |
|---|---|---|---|
| C9 | Br | High (Suzuki coupling) | |
| C8 | OH | Moderate (requires protection) | |
| C3 | CN | Low (inert under most conditions) |
Q. Table 2. Analytical Signatures
| Technique | Key Peaks/Features | Interpretation |
|---|---|---|
| ¹H-NMR (DMSO-d6) | δ 2.55 ppm (s, 3H, CH₃) | C6 dimethyl groups |
| MS (ESI+) | m/z 459 [M+H]+ | Molecular ion confirmation |
| IR | 3309 cm⁻¹ (N-H stretch) | Carbazole NH presence |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
